![molecular formula C14H11ClN2 B2980711 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 419557-41-8](/img/structure/B2980711.png)
2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine
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Description
2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound with a fused imidazole and pyridine ring system. Its structural resemblance to purines has prompted extensive biological investigations to assess its therapeutic potential. This compound plays a crucial role in various disease conditions .
Synthesis Analysis
New preparative methods for synthesizing imidazopyridines have been described in recent years. These methods utilize various catalysts and provide efficient routes to access this class of compounds .
Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine consists of a chlorophenyl group attached to the imidazole ring, along with a methyl group on the pyridine moiety. The arrangement of atoms and functional groups influences its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of heterocyclic systems. These reactions may include substitution, oxidation, and reduction processes. Investigating its reactivity and selectivity is essential for understanding its behavior .
Physical And Chemical Properties Analysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAFENGOVTUNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine |
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